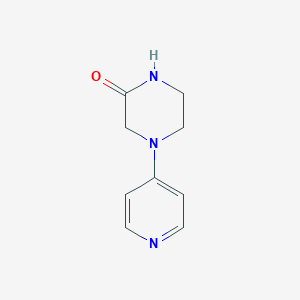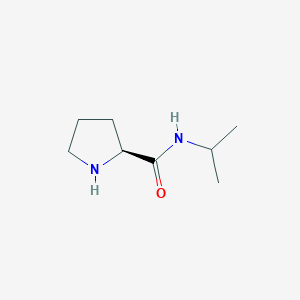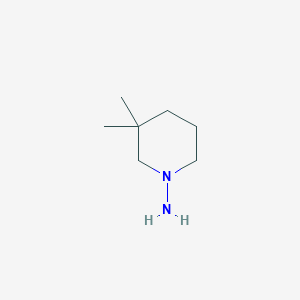![molecular formula C7H11NO3 B068274 [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate CAS No. 184424-12-2](/img/structure/B68274.png)
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocyclic compound. This compound is also known as AZD-7594 and has been used in various studies to investigate its potential applications.
Mechanism of Action
The mechanism of action of [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). These enzymes are involved in various physiological processes, including glucose metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-4 and POP, which may have implications for the treatment of diabetes and inflammation. It has also been shown to have anti-tumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple synthetic methods. It has also been shown to have low toxicity in animal studies. However, its mechanism of action is not fully understood, and its potential side effects have not been extensively studied.
Future Directions
There are several future directions for the study of [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate. It may be investigated further as a potential therapeutic agent for the treatment of diabetes and inflammation. It may also be studied for its potential use as a tool in chemical biology and drug discovery. Additionally, further studies may be conducted to investigate its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate involves the reaction of (S)-proline with ethyl chloroformate to form the corresponding proline ester. The proline ester is then reacted with 2,2-dimethylpropionyl chloride to form the corresponding azetidine derivative. The azetidine derivative is then treated with formic acid to obtain this compound.
Scientific Research Applications
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate has been used in various scientific studies due to its potential applications. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential use as a tool in chemical biology and drug discovery.
properties
CAS RN |
184424-12-2 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-6(10)8-7(5)11-3-9/h3-5,7H,1-2H3,(H,8,10)/t5-,7-/m1/s1 |
InChI Key |
ALLKYDBENHOVKN-IYSWYEEDSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](NC1=O)OC=O |
SMILES |
CC(C)C1C(NC1=O)OC=O |
Canonical SMILES |
CC(C)C1C(NC1=O)OC=O |
synonyms |
2-Azetidinone,4-(formyloxy)-3-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)




![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)




![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)
